Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride
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Overview
Description
It is a third-generation platinum compound that has shown promising results in clinical trials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride involves several steps. The starting material is typically picolinic acid, which undergoes a series of reactions to introduce the p-aminophenoxy group. The final product is then converted to its dihydrochloride salt form. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Quality control measures are implemented at various stages to monitor the purity and potency of the final product.
Chemical Reactions Analysis
Types of Reactions
Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can undergo substitution reactions where the p-aminophenoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry studies.
Biology: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: As a platinum-based chemotherapy drug, it is used in the treatment of various cancers, showing promising results in clinical trials.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride involves its interaction with DNA. The compound forms cross-links with DNA, inhibiting DNA replication and transcription, leading to cell death. This mechanism is similar to other platinum-based chemotherapy drugs but with improved efficacy and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A first-generation platinum-based chemotherapy drug.
Carboplatin: A second-generation platinum-based chemotherapy drug.
Oxaliplatin: Another third-generation platinum-based chemotherapy drug.
Uniqueness
Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride is unique due to its improved efficacy and reduced side effects compared to other platinum-based chemotherapy drugs. Its structure allows for better interaction with DNA and reduced resistance by cancer cells.
Properties
IUPAC Name |
5-(4-aminophenoxy)pyridine-2-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3.2ClH/c13-8-1-3-9(4-2-8)17-10-5-6-11(12(15)16)14-7-10;;/h1-7H,13H2,(H,15,16);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTFVJJXAVCDFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CN=C(C=C2)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222445 |
Source
|
Record name | Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72133-30-3 |
Source
|
Record name | Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072133303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picolinic acid, 5-(p-aminophenoxy)-, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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